molecular formula C12H21N3O6 B2843999 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid CAS No. 1956382-19-6

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid

Cat. No. B2843999
CAS RN: 1956382-19-6
M. Wt: 303.315
InChI Key: LRADDXSGZQUBNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-Butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds involves a Boc group attached to a piperidinyl ring . The exact molecular structure of the specific compound you asked about is not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the deprotection of the N-Boc group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .

Scientific Research Applications

  • Synthesis of Modified Peptides and Biologically Active Heterocyclic Derivatives

    • This compound, as a tert-butyloxycarbonyl (Boc) protected hydrazino acid, is used in the synthesis of modified peptides and biologically active heterocyclic derivatives. This application is crucial for the development of new pharmaceutical compounds and has been achieved through electrophilic amination methodology (Baburaj & Thambidurai, 2012).
  • N-tert-Butoxycarbonylation of Amines

    • The compound is involved in the N-tert-butoxycarbonylation of amines, a key process in protecting amino groups during the synthesis of various chemical entities. This process is significant in peptide synthesis and has been shown to be efficient and environmentally benign (Heydari et al., 2007).
  • Activation of Carboxylic Acids for Amide or Peptide Formation

    • The compound plays a role in activating carboxylic acids for subsequent reactions with amines to form amides or peptides. This application is particularly important in the synthesis of complex organic compounds, including pharmaceuticals (Basel & Hassner, 2002).
  • Synthesis of Aldehyde Building Blocks

    • It is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for combinatorial solid-phase synthesis, enabling the creation of novel peptide isosteres (Groth & Meldal, 2001).
  • Synthesis of Unnatural Amino Acids for Peptide Modification

    • The compound is instrumental in the synthesis of unnatural amino acids, which are used to mimic peptide β-strands and form β-sheet-like hydrogen-bonded dimers. This application is significant in the study of protein structure and function (Nowick et al., 2000).
  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

    • It is utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, which are important in medicinal chemistry (Xue et al., 2002).
  • Modular Amino Alcohol Ligands in Organic Synthesis

    • This compound is part of a new family of enantiomerically pure modular amino alcohol ligands, which are crucial for the catalytic enantioselective addition of diethylzinc to aldehydes. This application demonstrates its importance in enhancing selectivity and activity in organic synthesis (Jimeno et al., 2003).
  • Development of Environmentally Benign Polycarbonates

    • The compound contributes to the development of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. This application is vital for advancing sustainable materials science (Tsai et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds often involves their use as a rigid linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The safety data sheet of a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-hydrazinyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]oxy-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-12(2,3)21-11(19)15-5-4-7(14-13)6-8(15)20-10(18)9(16)17/h7-8,14H,4-6,13H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRADDXSGZQUBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1OC(=O)C(=O)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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